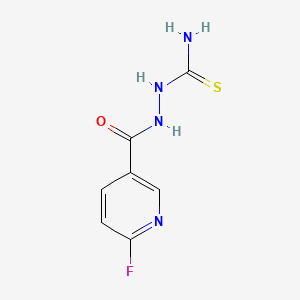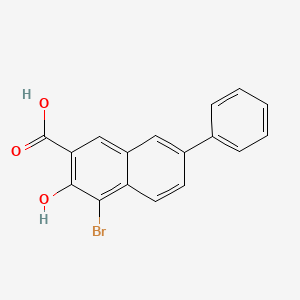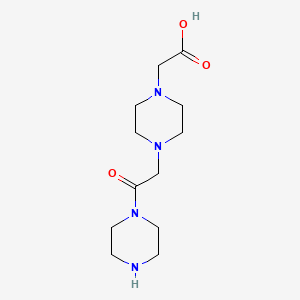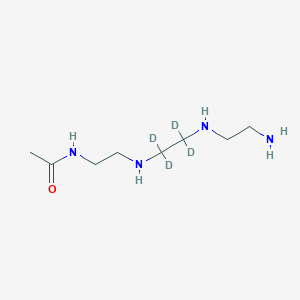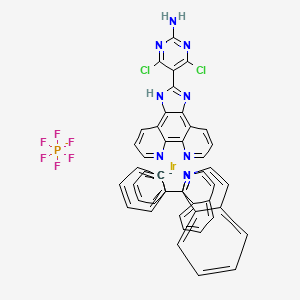
Antitumor agent-143
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is particularly effective against A549 cells, where it blocks cell proliferation during the S phase and induces early apoptosis . Antitumor agent-143 induces cell death through multiple pathways, including ferroptosis, apoptosis mediated by reactive oxygen species (ROS)-induced mitochondrial dysfunction, and gasdermin D (GSDMD)-mediated pyroptosis .
Vorbereitungsmethoden
The synthesis of antitumor agent-143 involves several steps, including the preparation of iridium (III) complexes. The synthetic route typically involves the following steps:
Preparation of Ligands: The ligands are synthesized through a series of reactions involving the condensation of appropriate starting materials.
Complex Formation: The ligands are then reacted with iridium (III) chloride to form the desired iridium (III) complexes.
Purification: The resulting complexes are purified using chromatographic techniques to obtain the final product.
Analyse Chemischer Reaktionen
Antitumor agent-143 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species (ROS).
Reduction: Reduction reactions can also occur, affecting the redox state of the compound.
Substitution: Substitution reactions may take place, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-143 has a wide range of scientific research applications, including:
Wirkmechanismus
Antitumor agent-143 exerts its effects through multiple mechanisms:
Ferroptosis: The compound induces ferroptosis, a form of cell death characterized by the accumulation of lipid peroxides and iron-dependent oxidative damage.
Apoptosis: It triggers apoptosis through a ROS-mediated mitochondrial dysfunction pathway, leading to the activation of caspases and subsequent cell death.
Pyroptosis: this compound induces pyroptosis, a form of inflammatory cell death mediated by GSDMD.
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-143 is unique in its ability to induce multiple forms of cell death, including ferroptosis, apoptosis, and pyroptosis. Similar compounds include:
Pyrimidine Derivatives: These compounds also exhibit anticancer activity and are used in various cancer treatments.
Platinum-Based Drugs: These drugs, such as cisplatin, are widely used in cancer therapy and work by inducing apoptosis in cancer cells.
In comparison, this compound’s ability to induce ferroptosis and pyroptosis sets it apart from other anticancer agents, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C47H29Cl2F6IrN9P-3 |
|---|---|
Molekulargewicht |
1127.9 g/mol |
IUPAC-Name |
4,6-dichloro-5-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)pyrimidin-2-amine;iridium;1-phenylisoquinoline;hexafluorophosphate |
InChI |
InChI=1S/C17H9Cl2N7.2C15H10N.F6P.Ir/c18-14-9(15(19)26-17(20)25-14)16-23-12-7-3-1-5-21-10(7)11-8(13(12)24-16)4-2-6-22-11;2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-7(2,3,4,5)6;/h1-6H,(H,23,24)(H2,20,25,26);2*1-7,9-11H;;/q;3*-1; |
InChI-Schlüssel |
LADPKNCURPEBBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=C(N=C(N=C5Cl)N)Cl.F[P-](F)(F)(F)(F)F.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


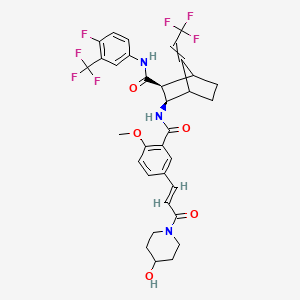
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
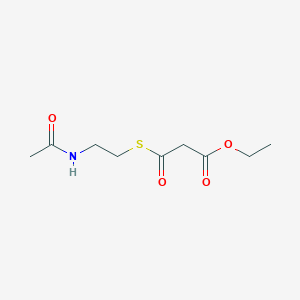
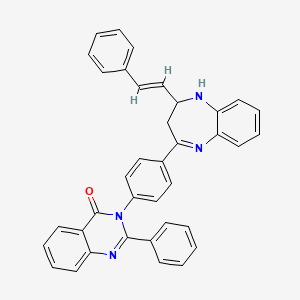
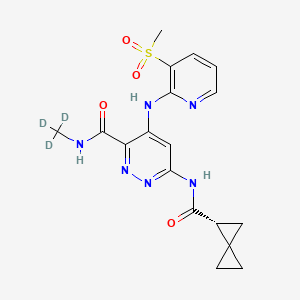
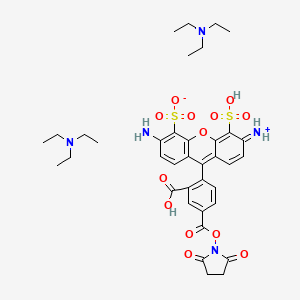

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
